molecular formula C18H15N5OS B11021909 2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide

2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B11021909
M. Wt: 349.4 g/mol
InChI Key: GMTYCJOCAKYBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Properties

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

2,5-dimethyl-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H15N5OS/c1-10-16(20-11(2)25-10)18(24)21-13-5-6-14-15(8-13)23-17(22-14)12-4-3-7-19-9-12/h3-9H,1-2H3,(H,21,24)(H,22,23)

InChI Key

GMTYCJOCAKYBFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

  • Reactants : 4-Amino-3-nitrobenzoic acid and pyridine-3-carbothioamide.

  • Conditions : Polyphosphoric acid (PPA) at 150–200°C for 3–6 hours.

  • Mechanism : Cyclodehydration forms the benzimidazole ring, followed by nitro group reduction using Fe/HCl or catalytic hydrogenation.

  • Yield : 70–80% after purification.

Ultrasound-Assisted Cyclization

  • Reactants : o-Phenylenediamine and pyridine-3-carbaldehyde.

  • Catalyst : Ammonium nickel sulfate (10 mol%) in water.

  • Conditions : Sonicated at 25°C for 1–2 hours.

  • Yield : 85% with reduced reaction time compared to thermal methods.

Synthesis of 2,5-Dimethylthiazole-4-Carboxylic Acid

The thiazole moiety is constructed via cyclization of α-bromo ketones with thioamides or thiourea derivatives.

Thiazole Ring Formation

  • Reactants : Ethyl 3-bromo-2-oxopropionate and thioacetamide.

  • Conditions : Reflux in ethanol or tetrahydrofuran (THF) for 4–6 hours.

  • Mechanism : Thioamide nucleophilic attack on the α-bromo ketone, followed by cyclization.

  • Yield : 75–90%.

Hydrolysis to Carboxylic Acid

  • Reactants : Ethyl 2,5-dimethylthiazole-4-carboxylate.

  • Conditions : 10% KOH in methanol/THF (1:1) at 60°C for 3 hours.

  • Yield : 80–85%.

Amide Coupling Strategies

The final step involves coupling the benzimidazole amine with the thiazole carboxylic acid.

Anhydride-Mediated Amidation

  • Reactants : 2,5-Dimethylthiazole-4-carboxylic acid and 2-(pyridin-3-yl)-1H-benzimidazol-6-amine.

  • Activation : Ethylchloroformate (1.2 equiv) and triethylamine in THF.

  • Conditions : Anhydride formation at 0°C, followed by amine addition at 25°C for 3 hours.

  • Yield : 70–75%.

Carbodiimide Coupling

  • Reagents : EDCl/HOBt or DCC in dichloromethane.

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 65–70%.

Alternative One-Pot Approaches

Tandem Cyclization-Amidation

  • Reactants : 4-Amino-3-nitrobenzoic acid, pyridine-3-carbothioamide, and 2,5-dimethylthiazole-4-carbonyl chloride.

  • Conditions : PPA at 180°C for 6 hours, followed by nitro reduction.

  • Yield : 60–65%.

Optimization and Challenges

ParameterImpact on Yield/QualityOptimal Conditions
Catalyst Ammonium nickel sulfate improves cyclization10 mol% in aqueous media
Solvent THF/methanol (1:1) enhances solubilityPolar aprotic mixtures
Temperature >150°C required for benzimidazole cyclization180°C in PPA
Purification Column chromatography (silica gel, EtOAc/hexane)Gradient elution

Key Challenges :

  • Regioselectivity in benzimidazole substitution.

  • Anhydride stability during amidation.

  • Solubility of intermediates in coupling steps.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Anhydride-Mediated High selectivity, scalableRequires strict temperature control
Ultrasound-Assisted Rapid, eco-friendlyLimited substrate compatibility
One-Pot Fewer isolation stepsLower overall yield

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole and benzimidazole exhibit significant antimicrobial properties. For instance, compounds similar to 2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide have been tested against various bacterial strains and fungi.

  • Case Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria using the turbidimetric method. The results demonstrated promising activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the thiazole structure can enhance antimicrobial potency .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that thiazole and benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms.

  • Case Study : In vitro studies have shown that compounds structurally related to this compound exhibit cytotoxic effects against breast cancer cell lines (e.g., MCF7). The Sulforhodamine B assay revealed that certain derivatives significantly reduced cell viability, indicating their potential as anticancer agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various substituents to optimize biological activity.

StepReaction TypeKey ReagentsOutcome
1CondensationBenzimidazole + ThioamideFormation of thiazole
2AlkylationMethylating agentIntroduction of methyl groups
3CyclizationPyridine derivativeFinal product synthesis

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the function of certain enzymes or proteins essential for the survival of pathogenic organisms . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a benzimidazole structure.

    Thiabendazole: An antihelmintic with a thiazole ring.

Uniqueness

What sets 2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide apart is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties.

Biological Activity

2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C15H15N5OS\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{OS}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in cancer therapy. Its mechanism appears to involve the inhibition of specific kinases and modulation of apoptotic pathways.

Anticancer Activity

Recent studies have demonstrated that this compound has notable cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)10.0Inhibition of PI3K/AKT pathway
HeLa (Cervical Cancer)8.5Cell cycle arrest at G2/M phase

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Caspase Activation : The compound induces apoptosis in cancer cells through the activation of caspases, which are crucial for the execution phase of cell apoptosis.
  • PI3K/AKT Pathway Inhibition : It inhibits the PI3K/AKT signaling pathway, which is often dysregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis.
  • Cell Cycle Arrest : Studies have shown that it can cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on MCF-7 Cell Line : A study published in the Journal of Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • In Vivo Studies : Animal models treated with this compound showed a notable reduction in tumor size without significant toxicity, indicating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., room temperature for coupling reactions), solvent selection (e.g., N,N-dimethylformamide for solubility), and stoichiometric ratios (e.g., 1.1 equivalents of RCH₂Cl for alkylation steps). Catalysts like K₂CO₃ (1.2 mmol per 1 mmol substrate) are critical for deprotonation and nucleophilic substitution. Post-synthesis purification via chromatography or crystallization is essential to isolate the target compound from byproducts .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the connectivity of heterocyclic moieties (e.g., benzimidazole and thiazole rings). Mass spectrometry (MS) provides molecular weight confirmation, while infrared (IR) spectroscopy identifies functional groups like amide bonds (C=O stretch ~1650 cm⁻¹). High-resolution crystallography (using SHELX programs) resolves ambiguities in stereochemistry or tautomerism .

Q. How can researchers design initial biological assays to evaluate this compound’s activity?

  • Methodological Answer : Begin with in vitro assays targeting hypothesized biological pathways (e.g., kinase inhibition or receptor binding). Use dose-response curves to determine IC₅₀ values, and include positive/negative controls (e.g., known inhibitors). Statistical validation via Student’s t-test (p ≤ 0.05) ensures reproducibility. Cell viability assays (e.g., MTT) assess cytotoxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays). Analyze experimental variables such as buffer pH, incubation time, or cell line specificity. Employ meta-analysis to reconcile literature discrepancies, focusing on methodological differences (e.g., compound solubility in DMSO vs. aqueous buffers) .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform SAR studies for this compound?

  • Methodological Answer : X-ray structures reveal binding modes and critical interactions (e.g., hydrogen bonds between the amide group and target residues). Use this data to guide modifications: for example, substituting the pyridinyl group to enhance π-π stacking or optimizing the benzimidazole moiety for hydrophobic pocket fit. SHELXL refinement parameters (R-factor < 0.05) ensure structural accuracy .

Q. What advanced synthetic routes enable selective functionalization of the benzimidazole ring?

  • Methodological Answer : Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) allows regioselective substitution at the benzimidazole C-2 position. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups. Monitor reaction progress via LC-MS to avoid over-functionalization .

Q. How do researchers address low solubility in aqueous media during pharmacokinetic studies?

  • Methodological Answer : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation. Assess solubility-pharmacokinetic relationships using logP calculations (target range: 2–5). Validate formulations with in vivo bioavailability studies in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.